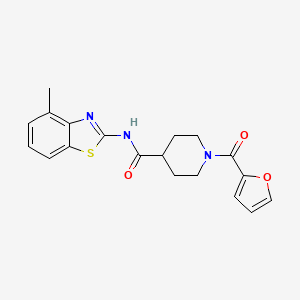
N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has been found to be effective in the treatment of various autoimmune diseases and B cell malignancies.
作用機序
N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine works by selectively inhibiting the activity of BTK, a key enzyme involved in the activation of B cells. B cells play a crucial role in the immune response by producing antibodies that target foreign invaders. However, in autoimmune diseases and B cell malignancies, B cells become overactive and attack healthy tissues and cells. By inhibiting BTK, N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine prevents the activation and proliferation of B cells, thereby reducing the inflammatory response and the growth of cancer cells.
Biochemical and Physiological Effects:
N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibits the activation of NF-kappaB, a transcription factor involved in the immune response. N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine also induces apoptosis (programmed cell death) in cancer cells and enhances the activity of natural killer cells, which play a crucial role in the immune response against cancer.
実験室実験の利点と制限
One of the main advantages of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has also been shown to have good pharmacokinetic properties, including high bioavailability and good tissue penetration. However, one limitation of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 enzyme system. N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine may also have some adverse effects on the immune system, such as increased risk of infections and reduced antibody production.
将来の方向性
There are several future directions for the research and development of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the identification of biomarkers that can predict the response to N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine treatment. This could help to identify patients who are most likely to benefit from the drug and reduce the risk of adverse effects. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine in various autoimmune diseases and B cell malignancies.
合成法
The synthesis of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-bromo-2-chloro-6-methylpyrimidine with 4-(4-aminopiperidin-1-yl)butan-1-amine to obtain 4-(4-aminopiperidin-1-yl)-2-chloro-6-methylpyrimidine. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite to obtain the corresponding N-oxide derivative. The final step involves the reaction of the N-oxide derivative with propionyl chloride to obtain N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine.
科学的研究の応用
N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various autoimmune diseases and B cell malignancies. It has been found to be effective in the treatment of rheumatoid arthritis, systemic lupus erythematosus, multiple sclerosis, and B cell lymphomas. N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-5-14(20)19-8-6-18(7-9-19)13-10-12(17(3)4)15-11(2)16-13/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHQSTGWSVIGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5304050.png)
![1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5304055.png)
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304062.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5304067.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5304082.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5304085.png)

![4-(hydroxymethyl)-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5304101.png)

![3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5304143.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole hydrochloride](/img/structure/B5304146.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5304154.png)

![5-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5304158.png)